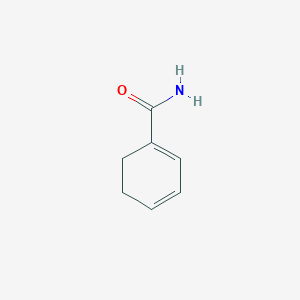
Cyclohexa-1,3-diene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexa-1,3-diene-1-carboxamide is an organic compound that features a cyclohexadiene ring with a carboxamide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclohexa-1,3-diene-1-carboxamide can be synthesized through several methods. One common approach involves the dehydrobromination of 1,2-dibromocyclohexane using sodium hydride (NaH) as a base . The reaction proceeds as follows: [ (CH_2)_4(CHBr)_2 + 2 NaH \rightarrow (CH_2)_2(CH)_4 + 2 NaBr + 2 H_2 ]
Industrial Production Methods
Industrial production of this compound often involves chlorination-dehydrochlorination processes. For example, cyclohexene can be chlorinated to form 1,2-dichlorocyclohexane, which is then dehydrochlorinated to yield cyclohexa-1,3-diene .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexa-1,3-diene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexadienone derivatives.
Reduction: Reduction reactions can convert it to cyclohexene derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include cyclohexadienone, cyclohexene, and various substituted cyclohexadiene derivatives .
Wissenschaftliche Forschungsanwendungen
Cyclohexa-1,3-diene-1-carboxamide has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of cyclohexa-1,3-diene-1-carboxamide involves its interaction with specific molecular targets. For instance, it can act as a ligand for certain enzymes, altering their activity and leading to various biochemical effects. The pathways involved often include enzyme inhibition or activation, depending on the specific context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexa-1,4-diene: Another isomer of cyclohexadiene, differing in the position of the double bonds.
Cyclohexene: A related compound with a single double bond in the cyclohexane ring.
Benzene: An aromatic compound that can be derived from cyclohexa-1,3-diene through dehydrogenation.
Uniqueness
Cyclohexa-1,3-diene-1-carboxamide is unique due to its combination of a cyclohexadiene ring and a carboxamide group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific synthetic and research applications .
Eigenschaften
Molekularformel |
C7H9NO |
|---|---|
Molekulargewicht |
123.15 g/mol |
IUPAC-Name |
cyclohexa-1,3-diene-1-carboxamide |
InChI |
InChI=1S/C7H9NO/c8-7(9)6-4-2-1-3-5-6/h1-2,4H,3,5H2,(H2,8,9) |
InChI-Schlüssel |
OSCFXGJHDOJRLC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=CC=C1)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


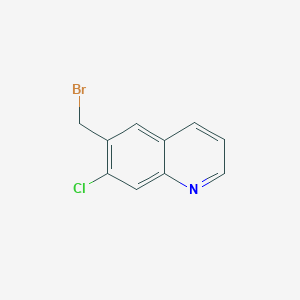
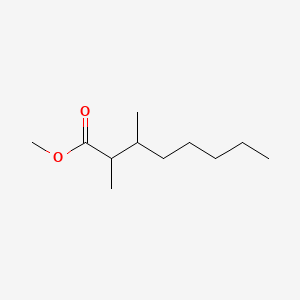
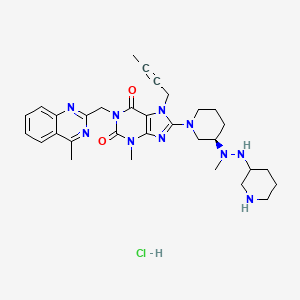
![sodium;(2S,3S,4S,5R,6R)-6-[[(2S,3S,5R)-3-azido-5-[2,4-dioxo-5-(trideuteriomethyl)pyrimidin-1-yl]oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13858978.png)
![(3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-(3-oxo-1-decenyl)-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)-d15](/img/structure/B13858992.png)
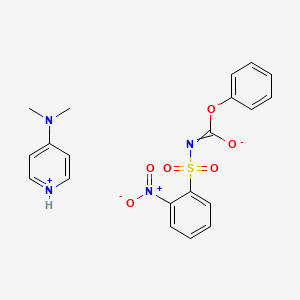
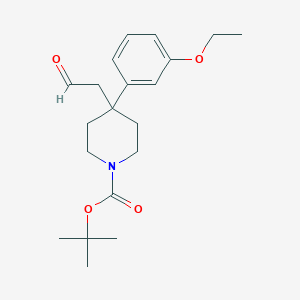
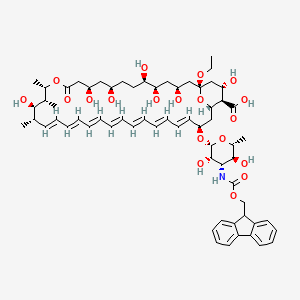
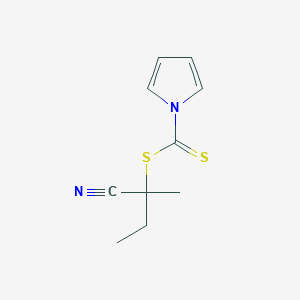
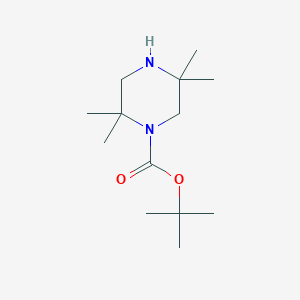
![4-benzyl-3-[(E)-2-methylbut-2-enoyl]-1,3-oxazolidin-2-one](/img/structure/B13859022.png)

![5-Pentyl-2-[4-(trifluoromethoxy)phenyl]pyrimidine](/img/structure/B13859044.png)
![(7a,17b)-17-Hydroxy-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]androst-4-en-3-one](/img/structure/B13859053.png)
